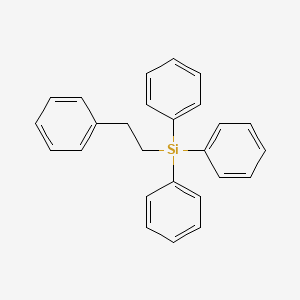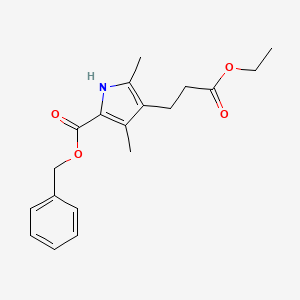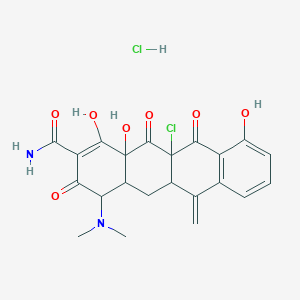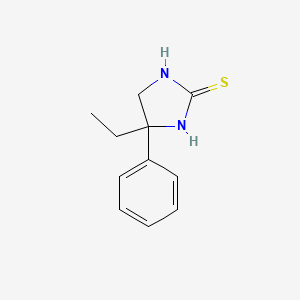
Phenethyltriphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyltriphenylsilane is an organosilicon compound with the molecular formula C26H24Si It is characterized by a silicon atom bonded to a phenethyl group and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenethyltriphenylsilane can be synthesized through the reaction of phenethylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
PhCH2CH2MgBr+Ph3SiCl→PhCH2CH2SiPh3+MgBrCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity reagents, maintaining an inert atmosphere, and using industrial-scale reactors to handle larger quantities of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Phenethyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon species.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Phenethyltriphenylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of silicon-based biochemistry.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of phenethyltriphenylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile compound in chemical reactions. The phenethyl group provides additional reactivity, allowing for further functionalization and modification of the compound. The pathways involved in its reactions typically include nucleophilic attack, electrophilic addition, and radical formation.
Comparaison Avec Des Composés Similaires
Phenethyltriphenylsilane can be compared with other organosilicon compounds such as:
Triphenylsilane: Similar structure but lacks the phenethyl group, making it less reactive in certain substitution reactions.
Phenylsilane: Contains only one phenyl group, resulting in different reactivity and applications.
Diphenylsilane: Intermediate between phenylsilane and triphenylsilane in terms of reactivity and stability.
Uniqueness: this compound’s uniqueness lies in its combination of a phenethyl group with three phenyl groups bonded to a silicon atom. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C26H24Si |
|---|---|
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
triphenyl(2-phenylethyl)silane |
InChI |
InChI=1S/C26H24Si/c1-5-13-23(14-6-1)21-22-27(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clé InChI |
OAHPMNVKMQNJAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)




![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)






